molecular formula C11H13N B13297743 1-Phenylpent-4-yn-2-amine

1-Phenylpent-4-yn-2-amine

Cat. No.: B13297743
M. Wt: 159.23 g/mol
InChI Key: YRERGVCWPVLYIF-UHFFFAOYSA-N
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Description

1-Phenylpent-4-yn-2-amine is an organic compound with the molecular formula C11H13N. It is characterized by a phenyl group attached to a pentynyl chain with an amine group at the second carbon. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpent-4-yn-2-amine can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with propargyl bromide, followed by the reduction of the resulting 1-phenylpent-4-yn-1-one using sodium borohydride . Another method includes the coupling reaction of 1-phenylprop-2-yn-1-ol with iodobenzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpent-4-yn-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Phenylpent-4-yn-2-one or phenylpent-4-yn-2-al.

    Reduction: Phenylpent-4-en-2-amine or phenylpentane-2-amine.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

1-Phenylpent-4-yn-2-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylpent-4-yn-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenyl and alkyne groups can participate in π-π interactions and other non-covalent interactions. These properties make it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

    1-Phenylpent-4-en-2-amine: Similar structure but with an alkene instead of an alkyne.

    1-Phenylpentane-2-amine: Fully saturated version with an alkane chain.

    1-Phenylprop-2-yn-1-amine: Shorter chain with similar functional groups.

Uniqueness: 1-Phenylpent-4-yn-2-amine is unique due to its combination of an aromatic ring, an alkyne, and an amine group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-phenylpent-4-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRERGVCWPVLYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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